Octan-2-YL hexadecanoate

説明

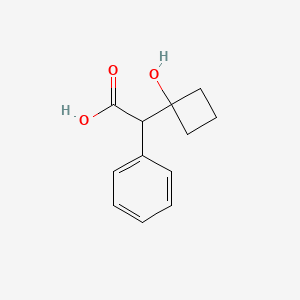

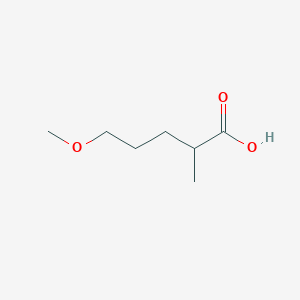

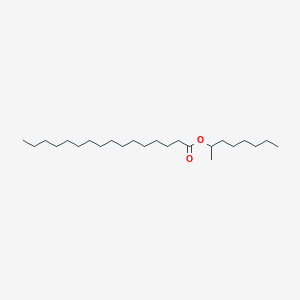

Octan-2-YL hexadecanoate , also known as 2-Octyl palmitate , is an organic compound with the chemical formula C₂₄H₄₈O₂ . It belongs to the class of esters and is derived from hexadecanoic acid (palmitic acid) and 2-octanol. The compound is commonly used in cosmetics, skincare products, and pharmaceutical formulations due to its emollient properties and skin-friendly characteristics .

Synthesis Analysis

The synthesis of this compound involves the esterification of hexadecanoic acid (palmitic acid) with 2-octanol. This reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The esterification process results in the formation of the desired compound, which can then be purified and isolated .

Molecular Structure Analysis

科学的研究の応用

Heat Capacities in Alcohol-Hydrocarbon Systems

A study investigated the heat capacities of various alcohol-hydrocarbon systems, including alcohols like hexan-1-ol mixed with hydrocarbons like n-octane and oct-1-ene. This research is relevant for understanding the thermodynamic properties of mixtures involving components like octan-2-yl hexadecanoate in various industrial and chemical processes (Figueroa-Gerstenmaier, Cabañas, & Costas, 1999).

Anion Receptors in Chemistry

Research on fluorinated calix[4]pyrrole and dipyrrolylquinoxaline, which involves components similar to this compound, revealed their role as neutral anion receptors. Such receptors are significant in chemical sensors and molecular recognition, illustrating the potential use of this compound derivatives in these fields (Anzenbacher et al., 2000).

Enzymatic Ester Hydrolysis

A novel enzymic ester hydrolysis mechanism was studied in detergent-degrading micro-organisms, which could relate to the breakdown of compounds like this compound. Understanding this process is crucial for applications in bioremediation and the development of environmentally friendly detergents (Bartholomew et al., 1977).

Fatty Acid Hydrogenation

Studies on the hydrogenation of fatty acid esters, similar to this compound, to fatty alcohols provide insights into processes used in the production of biofuels and biodegradable plastics. This research is key to developing sustainable chemical manufacturing methods (Deshpande, Ramnarayan, & Narasimhan, 1990).

Enantioselective Synthesis in Organic Chemistry

The enantioselective synthesis of complex organic structures, including those similar to this compound, has been studied for its importance in pharmaceuticals and fine chemicals. This research area is crucial for the development of new drugs and advanced materials (Wang et al., 2021).

Solvation Thermodynamics

Research on the solvation thermodynamics of alkanes and organic compounds in various solvents, including those related to this compound, informs the design of pharmaceuticals and enhances our understanding of biological systems (Cabani et al., 1991).

Photovoltaic Performance Enhancement

Studies on the use of alkane derivatives as solvent additives in photovoltaic cells demonstrate the potential of this compound-related compounds in improving renewable energy technologies (Gao et al., 2018).

Aerosol Formation in Atmospheric Chemistry

Investigations into the aerosol formation processes involving octanal, a compound related to this compound, provide insights into atmospheric chemistry and air pollution studies (Jang, Lee, & Kamens, 2003).

Biodegradable Polymers

Research on the synthesis of poly(oxazolines) with side groups related to this compound offers insights into creating new biodegradable polymers for medical and environmental applications (Percec et al., 2001).

特性

IUPAC Name |

octan-2-yl hexadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O2/c1-4-6-8-10-11-12-13-14-15-16-17-18-20-22-24(25)26-23(3)21-19-9-7-5-2/h23H,4-22H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGJJXYCZVFOGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(C)CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80600360 | |

| Record name | Octan-2-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55194-81-5 | |

| Record name | Octan-2-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。